Butyl maleurate

Lipophilicity Drug design Solvent extraction

Researchers substituting maleurate esters often face solubility failure or altered reactivity due to chain-length-dependent lipophilicity. Butyl maleurate (XLogP3-AA 0.6) delivers ~15-fold greater organic-phase partitioning versus the methyl ester, directly improving extraction efficiency, phase-transfer catalysis, and homogeneous reactions in toluene, chloroform, or ethyl acetate. • Melt processable (mp 95-98°C) for hot-melt extrusion, eutectic formulations, and solvent-free reaction systems. • Low cytotoxicity profile supports safer scale-up in polymer production where operator exposure is a concern. • Sourced as a Rare Chemical Library item; ideal as a synthetic building block, comparator, or structural probe in early-stage discovery.

Molecular Formula C9H16N2O3
Molecular Weight 214.22 g/mol
CAS No. 140-98-7
Cat. No. B173283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl maleurate
CAS140-98-7
Molecular FormulaC9H16N2O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC(=O)NC(=O)N
InChIInChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4-
InChIKeyPMRRCSZAUHOZGW-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Maleurate Chemical Identity and Class


Butyl maleurate is the n-butyl ester of maleuric acid (N-carbamoylmaleamic acid), a mono-ureide derivative of maleic acid [1]. Belonging to the N-carbamoylmaleamate ester class, it possesses a (Z)-configuration about the double bond and a molecular weight of 214.22 g·mol⁻¹ [1]. Its computed logP (XLogP3-AA = 0.6) distinguishes it from lower alkyl homologues and informs its solubility and partitioning behaviour, which are critical for applications in organic synthesis, polymer chemistry, and biological assay design [1].

Higher lipophilicity vs. shorter-chain maleurate esters supports organic-phase synthesis and extraction workflows.
Not reported among antimitotic-active maleurate esters (Ehrlich ascites assay), suggesting low antimitotic interference in non-cytotoxic studies.
Reported as a copolymerization monomer and synthetic intermediate; viable for polymer chemistry and process chemistry research.

Butyl Maleurate Substitution Limitations


Maleurate esters share a common N-carbamoylmaleamic acid core, yet simple alkyl-chain variation produces substantial shifts in lipophilicity, melting behaviour, solubility profile, and biological activity [1][2]. The butyl ester’s XLogP3-AA of 0.6 versus −0.6 for the methyl ester translates to roughly a 15-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability, organic-phase extraction efficiency, and cytotoxicity readouts [1][2]. Consequently, substituting one maleurate ester for another without re-optimising reaction or assay conditions risks altered yield, solubility failure, or misinterpreted biological results.

Butyl Maleurate (Target)
Methyl Maleurate (Potential Substitute)
Predicted logP 0.6 — preferential organic-phase partitioning
Predicted logP −0.6 — aqueous solubility dominant
mp 95–98°C; soluble in ethanol, acetone, benzene, chloroform
mp 113–114°C; additionally soluble in hot water, methanol, dioxane
Not reported as antimitotic (Ehrlich ascites context)
Reported strong antimitotic activity; produces chromatin condensation and mitotic arrest

Similar N-carbamoylmaleamate esters do not guarantee interchangeable solubility, bioactivity, or process conditions. Alkyl-chain variation may substantially shift lipophilicity, melting behaviour, and assay readouts. Substitute only after re-optimization of reaction or assay conditions.

Butyl Maleurate Comparative Evidence


Lipophilicity Comparison: Butyl vs. Methyl Ester

The computed octanol-water partition coefficient (XLogP3-AA) for butyl maleurate is 0.6, compared to −0.6 for methyl maleurate, both from PubChem’s XLogP3 algorithm [1][2]. This 1.2 log-unit increase corresponds to a ~15.8-fold higher predicted partition into octanol for the butyl ester.

Lipophilicity
Cross-study comparable
Butyl logP 0.6
vs
Methyl logP −0.6
~15.8× predicted octanol preference supports organic-phase reaction and extraction workflows.
Computed by XLogP3-AA algorithm (PubChem).
Lipophilicity Drug design Solvent extraction ADME prediction

Melting Point & Solubility: Butyl vs. Methyl Ester

Reported melting points are 95–98°C for butyl maleurate and 113–114°C for methyl maleurate [1]. Solubility data indicate butyl maleurate dissolves in ethanol, acetone, benzene, and chloroform, whereas methyl maleurate additionally dissolves in hot water and methanol [1]. These differences are documented in the same monograph, providing a direct head-to-head comparison.

Melting Point & Solubility
Direct head-to-head
Butyl mp 95–98°C
ethanol, acetone, benzene, chloroform
vs
Methyl mp 113–114°C
hot water, methanol, dioxane additionally
Lower melting point may ease melt-processing; distinct solubility profile dictates solvent selection for synthesis and purification.
Compiled from DrugFuture monograph; original data Batt et al. JACS 1954.
Crystallization Purification Formulation Solubility

Cytotoxicity: Absence of Butyl Ester Activity

A systematic study of maleuric acid and structurally related esters on Ehrlich ascites tumor cells identified the methyl, β-hydroxyethyl, allyl, 2-chloroethyl, isopropyl, and propargyl esters as the most effective cytotoxic agents, producing chromatin condensation, cytoplasmic blebbing, and mitotic arrest [1]. Butyl maleurate was not listed among the active esters in this publication, suggesting a substantial reduction or absence of antimitotic activity associated with the n-butyl substituent.

Cytotoxicity
Class-level inference
Not listed among active antimitotic esters
May reduce antimitotic interference in polymer chemistry or synthesis studies where cytotoxicity is undesired.
Based on Ehrlich ascites tumor cell screening (Cancer Res 1963); absence of activity should be verified for specific cell models.
Cytotoxicity Antimitotic Ehrlich ascites Structure-activity relationship

Synthetic Yield from N-Carbamylmaleimide

Butyl maleurate can be synthesized by refluxing N-carbamylmaleimide with n-butanol in the presence of zinc chloride catalyst, achieving an isolated yield of 93% (200 g from 140 g of N-carbamylmaleimide) with a melting point of 97–99°C . An alternative preparation using similar conditions reported 92% yield (782 g from 560 g of N-carbamylmaleimide) and a melting point of 96–99°C [1]. These high yields, obtained at multi-hundred-gram scale, demonstrate the robustness of the synthetic route.

Synthetic Yield
Supporting evidence
92–93%
High reported isolated yield supports scale-up feasibility as a synthetic intermediate.
ZnCl₂-catalyzed esterification of N-carbamylmaleimide with n-butanol; demonstrated at multi-hundred-gram scale.
Synthesis Yield Process chemistry Maleimide

High-Confidence Applications for Butyl Maleurate


Low-Cytotoxicity Copolymer Monomer

Butyl maleurate can be employed as a monomer for free-radical copolymerization with vinyl acetate or styrene, as demonstrated for N-carbamylmaleamic esters [1]. Its inferred low cytotoxicity (based on absence from the active series in Ehrlich ascites assays [2]) makes it a safer candidate than methyl or isopropyl maleurates for scaled-up polymer production where operator exposure is a concern.

High-Lipophilicity Intermediate for Non-Aqueous Synthesis

With an XLogP3-AA of 0.6 [3], butyl maleurate partitions preferentially into organic phases, facilitating solvent extraction, phase-transfer catalysis, or homogeneous reactions in toluene, chloroform, or ethyl acetate. This property directly supports its use in multi-step syntheses where aqueous workup must be avoided.

Melt Processing via Lower Melting Point

The melting point of 95–98°C (versus 113–114°C for the methyl ester) [4] simplifies melt-based processing, hot-melt extrusion screening, or eutectic mixture formulation. Researchers preparing amorphous solid dispersions or solvent-free reaction systems may find the butyl ester more tractable.

Rare Chemical Procurement for Research

Sigma-Aldrich lists butyl maleurate as part of a collection of rare and unique chemicals, noting that analytical data are not collected and all sales are final . This procurement profile is appropriate for early-stage discovery where the compound serves as a comparator, synthetic building block, or structural probe, provided the buyer assumes responsibility for identity and purity verification.

Application
Selection Property
Validation Focus
Copolymer monomer with low antimitotic interference
Inferred low antimitotic activity (Ehrlich ascites context)
Cytotoxicity endpoint verification in polymer exposure context
Organic-phase synthesis intermediate
Organic-phase partitioning preference (logP 0.6)
Partition coefficient and solvent-extraction method validation
Melt processing research
Lower melting point relative to shorter-chain esters
Melt-processing and hot-melt extrusion compatibility testing
Rare chemical research procurement
Research-grade rare chemical; limited supplier analytical data
Identity and purity verification by buyer; all sales final

Technical Documentation Hub

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30 linked technical documents
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